N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Description
The compound N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide (hereafter referred to as the "target compound") features a cyclopropane core substituted with a 2-methoxyphenyl group and a carboxamide-linked side chain containing a thiophene ring and a hydroxyethoxy moiety.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-23-16-5-3-2-4-15(16)19(7-8-19)18(22)20-12-17(24-10-9-21)14-6-11-25-13-14/h2-6,11,13,17,21H,7-10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQNRNVSSVITPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can be achieved through a multi-step process starting from readily available starting materials. One of the primary synthetic routes involves the following steps:
Synthesis of the cyclopropane ring: This can be achieved using a Simmons-Smith reaction where the starting material, such as an olefin, reacts with a methylene iodide and a zinc-copper couple.
Introduction of the thiophene moiety: The thiophene ring can be incorporated through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with the appropriate thiophene boronic acid.
Formation of the 2-hydroxyethoxy group: This can be done through an ethoxylation reaction, where ethylene oxide is introduced under basic conditions.
Carboxamide formation: The final step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization for scale-up, focusing on aspects such as the yield of each reaction step, the availability of starting materials, and the purification of the final product. Catalysts and reagents used in each step must be chosen for their cost-effectiveness and efficiency. The use of continuous flow reactors could be advantageous for the safe and efficient production of the cyclopropane and thiophene intermediates.
Chemical Reactions Analysis
Types of Reactions
The compound N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo a variety of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to modify the cyclopropane ring or reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the methoxyphenyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide could be used under mild conditions.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LAH) can be employed.
Substitution: Conditions might involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the nature of the substitution.
Major Products
The major products from these reactions would be sulfoxides or sulfones from oxidation, amine derivatives from reduction, and various substituted phenyl or thiophene derivatives from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide serves as a precursor for synthesizing more complex molecules. Its reactive cyclopropane ring is of interest for strain-release chemistry.
Biology and Medicine
Biologically, the compound may be studied for its potential as a pharmacophore in drug design, particularly targeting neurological or cardiovascular diseases due to its unique structure.
Industry
In industrial applications, this compound might be used in the development of specialty polymers or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide exerts its effects is likely tied to its interaction with biological macromolecules:
Molecular Targets: These might include enzymes or receptors where the compound's structural features allow for specific binding.
Pathways Involved: Pathways could involve inhibition or activation of specific enzymes, affecting cellular processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Cyclopropane-Carboxamide Framework
The target compound shares a cyclopropane-carboxamide backbone with several analogs:
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Contains a phenyl group and 4-methoxyphenoxy substituent. Lacks the thiophene and hydroxyethoxy groups but demonstrates stereochemical complexity (dr 23:1).
- (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(3-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide (): Features a trifluoropropenyl group and dimethyl substituents on the cyclopropane ring. The 3-methoxyphenyl group and carboxamide linkage align with the target compound’s 2-methoxyphenyl motif.
- BG15118 (): A pyrazolyl-thiophene analog with the formula C₂₂H₂₅N₃O₂S. Replaces the hydroxyethoxy group with a 3,5-dimethylpyrazole, altering hydrophilicity and steric bulk.
Table 1: Structural Features of Key Analogs
Functional Group Variations
- Thiophene vs. Pyrazole : The target compound’s thiophene moiety () may enhance π-π stacking interactions compared to pyrazole-containing analogs, which prioritize hydrogen bonding via NH groups.
- Hydroxyethoxy vs. Halogenated Chains : The hydroxyethoxy group introduces hydrophilicity, contrasting with halogenated substituents (e.g., Cl, CF₃ in –8) that improve lipophilicity and metabolic stability.
- Methoxy Positioning : The 2-methoxyphenyl group in the target compound versus 3- or 4-methoxy isomers () impacts steric hindrance and electronic effects on the carboxamide bond.
Physical Properties
- Solubility : The hydroxyethoxy group likely improves aqueous solubility compared to halogenated analogs (–8), which are more lipophilic.
- Crystallography : Crystal structures of analogs (–8) reveal dihedral angles (e.g., 76.4° between benzene and cyclopropane planes) and intermolecular hydrogen bonds (N–H⋯O), which stabilize packing. The target compound’s thiophene may alter these angles due to its planar structure.
Pharmacological Potential
Structure-Activity Relationships (SAR)
- Hydrophilic Groups : The hydroxyethoxy chain may enhance blood-brain barrier penetration compared to bulky pyrazoles ().
Biological Activity
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 319.39 g/mol
- IUPAC Name : this compound
The compound features a cyclopropane ring, a thiophene moiety, and an ethylene glycol derivative, which contribute to its unique properties and potential biological activities.
The biological activity of this compound is largely attributed to its ability to modulate various signaling pathways. Research indicates that it may influence:
- Inflammatory Responses : The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- Cell Viability : Studies have demonstrated that at certain concentrations, the compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
A series of in vitro studies have evaluated the effects of this compound on various cell lines:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| 1 | RAW 264.7 (macrophages) | 10 µg/mL | Significant reduction in NO production |
| 2 | HeLa (cervical cancer) | 50 µg/mL | Decreased cell viability by 40% |
| 3 | MCF-7 (breast cancer) | 100 µg/mL | Induced apoptosis |
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate that the compound may exhibit:
- Anti-tumor Activity : In animal models, administration of the compound has resulted in reduced tumor size compared to controls.
- Reduced Inflammation : Animal studies show a decrease in inflammatory markers following treatment with the compound.
Case Study 1: Anti-inflammatory Effects
In a study involving LPS-stimulated RAW264.7 macrophages, treatment with this compound resulted in:
- A significant decrease in nitric oxide (NO) production (up to 35% reduction).
- Lower levels of TNF-α and IL-6 secretion compared to untreated controls.
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines (MCF-7), the compound was tested for its cytotoxic effects:
- At concentrations of 100 µg/mL, it induced apoptosis and significantly reduced cell viability.
- Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
